2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL
Overview
Description
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 g/mol . It is characterized by the presence of methoxy and imino groups attached to a phenol ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL typically involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride, leading to the formation of corresponding amines.
Scientific Research Applications
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL can be compared with similar compounds such as:
2-Methoxy-4-methylphenol: This compound has a similar structure but with a methyl group instead of an imino group, leading to different chemical properties and applications.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar imino group but differs in the position of the methoxy group, affecting its reactivity and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has an amino group instead of an imino group, resulting in different chemical behavior and uses.
Properties
CAS No. |
24033-07-6 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-13-6-4-12(5-7-13)16-10-11-3-8-14(17)15(9-11)19-2/h3-10,17H,1-2H3 |
InChI Key |
KDIGZGCAYQKYEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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